molecular formula C7H6N4O2S B2375554 N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide CAS No. 2034577-13-2

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2375554
CAS No.: 2034577-13-2
M. Wt: 210.21
InChI Key: MKFRXXHQYPAMJJ-UHFFFAOYSA-N
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Description

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide is a heterocyclic compound that features both oxadiazole and thiazole rings

Mechanism of Action

Target of Action

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has been found to exhibit significant biological activitySimilar compounds have shown moderate inhibition activity againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . These are all pathogenic fungi, suggesting that the compound may act on targets within these organisms.

Mode of Action

It is known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biological processes . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the pathogenic fungi.

Biochemical Pathways

It can be inferred that the compound interferes with the normal functioning of the fungi, possibly by disrupting cell wall synthesis, protein synthesis, or other vital processes . The downstream effects of these disruptions would likely include inhibited growth and eventual death of the fungi.

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of essential cellular processes in the target fungi, leading to inhibited growth and proliferation . At the molecular level, the compound may interact with key enzymes or other targets, altering their function and disrupting normal biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with phosphorus oxychloride (POCl3) under reflux conditions . Another approach involves the use of hydrazides and carboxylic acids, which are cyclized using reagents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis and solvent-free methods has also been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide stands out due to its dual functionality, combining the properties of both oxadiazole and thiazole rings. This unique structure allows it to exhibit a broad spectrum of biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c1-4(12)9-7-10-5(2-14-7)6-11-8-3-13-6/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFRXXHQYPAMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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